molecular formula C9H15N3 B1420312 N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine CAS No. 1094844-96-8

N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

Cat. No. B1420312
M. Wt: 165.24 g/mol
InChI Key: MFIODOVASIYUGJ-UHFFFAOYSA-N
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Description

“N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine” is a chemical compound with the CAS Number: 1094844-96-8 . It has a molecular weight of 165.24 . The IUPAC name for this compound is N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine . The compound is typically stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15N3/c1-10-8-4-3-5-9-7(8)6-11-12(9)2/h6,8,10H,3-5H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine” is a liquid at room temperature . It has a molecular weight of 165.24 .

Scientific Research Applications

Self-Organization of Cu2+ Complexes

A study by Alberto Lopera et al. (2020) described the self-organization processes of Cu2+ complexes with [1 + 1] 1H-pyrazole azamacrocycles, demonstrating the influence of chain length and metal-to-ligand ratio on the formation of dimeric, trinuclear, and tetranuclear complexes. The research highlights the structural versatility of these complexes, which is crucial for potential applications in catalysis and materials science (Lopera et al., 2020).

Preorganized Binding Side-Arms Interactions

M. Formica et al. (2003) synthesized and characterized a new tetraazamacrocycle with preorganized binding side-arms, showing selective interaction capabilities with simple ammonium cations. This study opens up possibilities for the design of selective sensors and binding agents for ammonium cations, enhancing our understanding of molecular recognition and interaction mechanisms (Formica et al., 2003).

Energetic Quaternary Salts Synthesis

H. Xue, B. Twamley, and J. Shreeve (2005) focused on the synthesis of new energetic salts involving 4,4'-bi(1,2,4-triazole) and related compounds, analyzing their structures, physical properties, and heats of combustion. This research contributes to the development of materials with potential applications in propellants and explosives, showcasing the diverse applications of nitrogen-rich compounds (Xue et al., 2005).

Synthesis of Hetarylamino[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazines

N. V. Palysaeva et al. (2014) reported on the synthesis of 6-hetarylamino[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazines, showing a broad substrate scope and good yields. Such compounds are significant for the development of novel heterocyclic compounds with potential applications in pharmaceuticals and materials science (Palysaeva et al., 2014).

Metal Complexes with Macrocyclic Ligands

Research by R. Buxtorf and T. Kaden (1974) explored the synthesis, properties, and kinetics of complexation with N-methyl substituted 1,4,8,11-tetraazacyclotetradecanes, revealing insights into the coordination chemistry of macrocyclic ligands. This work has implications for the design of metal complexes with specific properties for use in catalysis, magnetic materials, and bioinorganic chemistry (Buxtorf & Kaden, 1974).

Safety And Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N,1-dimethyl-4,5,6,7-tetrahydroindazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-10-8-4-3-5-9-7(8)6-11-12(9)2/h6,8,10H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIODOVASIYUGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCC2=C1C=NN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

CAS RN

1094844-96-8
Record name N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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